REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][C:10]1=[O:18]>ClCCCl.O>[C:5]([C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[NH:9][C:10](=[O:18])[CH2:11]2)(=[O:7])[CH3:6] |f:0.1.2.3|
|
Name
|
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
71.3 g
|
Type
|
reactant
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for another 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 10° C
|
Type
|
CUSTOM
|
Details
|
is kept at 10–12° C
|
Type
|
WAIT
|
Details
|
The reaction mixture is left overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |